Acide cis-5-dodécénoïque

Vue d'ensemble

Description

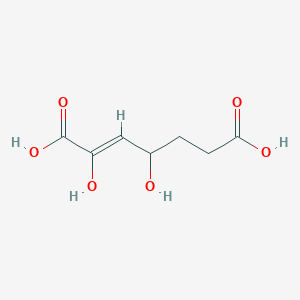

Acide cis-5-dodécènoïque : est un acide gras insaturé à douze atomes de carbone de formule moléculaire C₁₂H₂₂O₂ . Il se caractérise par la présence d'une double liaison au cinquième atome de carbone dans la configuration cis.

Applications De Recherche Scientifique

cis-5-Dodecenoic acid has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

cis-5-Dodecenoic acid is an endogenous metabolite that primarily targets Cyclooxygenase-I (COX-I) and Cyclooxygenase-II (COX-II) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds with diverse hormone-like effects, such as regulating inflammation.

Mode of Action

The compound interacts with its targets (COX-I and COX-II) by inhibiting their activities . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby potentially reducing inflammation and pain.

Biochemical Pathways

The primary biochemical pathway affected by cis-5-Dodecenoic acid is the arachidonic acid pathway . By inhibiting COX-I and COX-II, the compound disrupts the synthesis of prostaglandins from arachidonic acid . The downstream effects include a potential reduction in inflammation and pain, given the role of prostaglandins in these physiological processes.

Result of Action

The molecular and cellular effects of cis-5-Dodecenoic acid’s action primarily involve the reduction of prostaglandin synthesis due to the inhibition of COX-I and COX-II . This can lead to a decrease in inflammation and pain at the cellular level.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Cis-5-Dodecenoic acid plays a significant role in biochemical reactions, particularly in the metabolism of unsaturated fatty acids. It interacts with enzymes such as cyclooxygenase I and cyclooxygenase II, inhibiting their activity . These enzymes are crucial in the biosynthesis of prostaglandins, which are involved in inflammation and other physiological processes. The interaction between cis-5-Dodecenoic acid and these enzymes highlights its potential anti-inflammatory properties.

Cellular Effects

Cis-5-Dodecenoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of signaling molecules, thereby affecting pathways such as the arachidonic acid pathway . This modulation can lead to changes in gene expression, impacting the production of proteins involved in inflammation and other cellular functions. Additionally, cis-5-Dodecenoic acid can alter cellular metabolism by affecting the balance of fatty acids within the cell.

Molecular Mechanism

The molecular mechanism of cis-5-Dodecenoic acid involves its interaction with specific biomolecules. It binds to cyclooxygenase enzymes, inhibiting their activity and reducing the production of pro-inflammatory prostaglandins . This inhibition is achieved through competitive binding, where cis-5-Dodecenoic acid competes with arachidonic acid for the active site of the enzyme. Furthermore, cis-5-Dodecenoic acid can influence gene expression by modulating transcription factors involved in inflammatory responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cis-5-Dodecenoic acid have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that cis-5-Dodecenoic acid can have sustained effects on cellular function, particularly in reducing inflammation and modulating metabolic processes.

Dosage Effects in Animal Models

The effects of cis-5-Dodecenoic acid vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as reducing inflammation and improving metabolic balance . At high doses, cis-5-Dodecenoic acid can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. These threshold effects highlight the importance of dosage regulation in potential therapeutic applications.

Metabolic Pathways

Cis-5-Dodecenoic acid is involved in several metabolic pathways, including the metabolism of unsaturated fatty acids. It interacts with enzymes such as fatty acid desaturases and elongases, which are responsible for the synthesis and modification of fatty acids . These interactions can affect metabolic flux and the levels of various metabolites within the cell, influencing overall metabolic balance.

Transport and Distribution

Within cells and tissues, cis-5-Dodecenoic acid is transported and distributed through interactions with specific transporters and binding proteins. These include fatty acid-binding proteins and membrane transporters that facilitate its movement across cellular membranes . The localization and accumulation of cis-5-Dodecenoic acid within specific tissues can impact its biological activity and effectiveness.

Subcellular Localization

Cis-5-Dodecenoic acid is localized within various subcellular compartments, including the endoplasmic reticulum and mitochondria. This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular distribution of cis-5-Dodecenoic acid can affect its activity and function, particularly in processes such as fatty acid metabolism and energy production.

Méthodes De Préparation

Voies de synthèse et conditions de réaction :

Oxydation de l'acide dodécène : Une méthode courante de synthèse de l'acide cis-5-dodécènoïque consiste en l'oxydation de l'acide dodécène.

Autres méthodes de synthèse organique : L'acide cis-5-dodécènoïque peut également être synthétisé par diverses réactions de synthèse organique, notamment l'utilisation de réactifs de Grignard et une oxydation ultérieure.

Méthodes de production industrielle : La production industrielle de l'acide cis-5-dodécènoïque implique souvent des processus d'oxydation à grande échelle utilisant des agents oxydants efficaces et économiques. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Types de réactions :

Réduction : La réduction de l'acide cis-5-dodécènoïque peut produire des acides gras saturés, tels que l'acide dodécanoïque.

Substitution : Le composé peut participer à des réactions de substitution, où la double liaison permet l'addition de divers substituants.

Réactifs et conditions courants :

Agents oxydants : Permanganate de potassium, trioxyde de chrome.

Agents réducteurs : Gaz hydrogène en présence d'un catalyseur tel que le palladium sur carbone.

Réactifs de substitution : Halogènes, halogénures d'hydrogène.

Principaux produits formés :

Produits d'oxydation : Aldéhydes, acides carboxyliques.

Produits de réduction : Acides gras saturés.

Produits de substitution : Acides gras halogénés.

Applications de la Recherche Scientifique

L'acide cis-5-dodécènoïque a une large gamme d'applications dans la recherche scientifique :

Industrie : L'acide cis-5-dodécènoïque est utilisé dans l'industrie cosmétique comme agent antibactérien et désodorisant.

Mécanisme d'action

Le mécanisme d'action de l'acide cis-5-dodécènoïque implique son interaction avec les membranes cellulaires bactériennes. Le composé perturbe l'intégrité de la membrane cellulaire, ce qui conduit à la lyse cellulaire et à la mort. De plus, il inhibe la formation de biofilms en interférant avec les voies de signalisation qui régulent la formation de biofilms .

Comparaison Avec Des Composés Similaires

Composés similaires :

Acide cis-9-octadécènoïque (acide oléique) : Tous deux sont des acides gras insaturés, mais l'acide oléique a une chaîne carbonée plus longue et une double liaison au neuvième atome de carbone.

Acide cis-11-eicosènoïque : Structure similaire mais avec une chaîne carbonée plus longue et une double liaison au onzième atome de carbone.

Acide cis-5-décènoïque : Structure similaire mais avec une chaîne carbonée plus courte.

Unicité de l'acide cis-5-dodécènoïque : L'acide cis-5-dodécènoïque est unique en raison de sa longueur de chaîne carbonée spécifique et de la position de la double liaison. Cette configuration confère des propriétés chimiques et des activités biologiques distinctes, ce qui la rend précieuse pour des applications spécifiques dans la recherche et l'industrie .

Propriétés

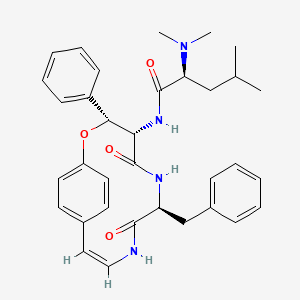

| { "Design of the Synthesis Pathway": "The synthesis of cis-5-Dodecenoic acid can be achieved through a multi-step process involving the conversion of a starting material into the desired product.", "Starting Materials": [ "1-Dodecene", "Potassium permanganate", "Sodium hydroxide", "Sulfuric acid", "Sodium chloride", "Sodium bicarbonate", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "1. Oxidation of 1-Dodecene with potassium permanganate in the presence of sulfuric acid to form 1-Dodecanol", "2. Conversion of 1-Dodecanol to its sodium salt by reacting with sodium hydroxide", "3. Acidification of the sodium salt of 1-Dodecanol with sulfuric acid to form 1-Dodecanoic acid", "4. Esterification of 1-Dodecanoic acid with methanol or ethanol in the presence of sulfuric acid to form methyl or ethyl 1-Dodecanoate", "5. Hydrolysis of methyl or ethyl 1-Dodecanoate with sodium hydroxide to form 1-Dodecanoic acid", "6. Decarboxylation of 1-Dodecanoic acid in the presence of sodium bicarbonate to form cis-5-Dodecenoic acid" ] } | |

Numéro CAS |

2430-94-6 |

Formule moléculaire |

C12H22O2 |

Poids moléculaire |

198.30 g/mol |

Nom IUPAC |

(E)-dodec-5-enoic acid |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h7-8H,2-6,9-11H2,1H3,(H,13,14)/b8-7+ |

Clé InChI |

IJBFSOLHRKELLR-BQYQJAHWSA-N |

SMILES isomérique |

CCCCCC/C=C/CCCC(=O)O |

SMILES |

CCCCCCC=CCCCC(=O)O |

SMILES canonique |

CCCCCCC=CCCCC(=O)O |

Description physique |

Solid |

Pictogrammes |

Corrosive |

Synonymes |

5-dodecenoic acid 5-dodecenoic acid, (E)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of cis-5-dodecenoic acid in bacteria?

A1: cis-5-Dodecenoic acid plays a crucial role in the unsaturated fatty acid (UFA) synthesis pathway of Escherichia coli []. It serves as an intermediate, formed through the action of the FabA enzyme on a precursor molecule. This intermediate is then further elongated by the FabB enzyme, ultimately contributing to the production of essential UFAs in the bacteria []. The presence of cis-5-dodecenoic acid is particularly crucial for bacterial survival under conditions where exogenous sources of UFAs are limited.

Q2: How does the production of cis-5-dodecenoic acid change in response to temperature in Pseudomonas fluorescens BM07?

A2: Pseudomonas fluorescens BM07, a psychrotrophic bacterium, exhibits temperature-dependent changes in its lipid metabolism, including the production of cis-5-dodecenoic acid. When grown at lower temperatures (5°C), this bacterium incorporates cis-5-dodecenoic acid into both polyhydroxyalkanoates (PHAs) and membrane lipids []. Specifically, it synthesizes two key unsaturated 3-hydroxy acids: 3-hydroxy-cis-5-dodecenoic acid (C12:1) and 3-hydroxy-cis-7-tetradecenoic acid (C14:1) []. The proportion of these acids in PHA increases as the growth temperature decreases, highlighting the role of these compounds in the bacterium's adaptation to colder environments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,8S,9S,10R,13S,14S,16S,17S)-17-acetyl-3-[4-hydroxy-6-(hydroxymethyl)-3,5-bis[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-yl] 4-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoate](/img/structure/B1236686.png)

![(2Z)-2-[2-(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid](/img/structure/B1236688.png)

![4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B1236694.png)

![[18F]FMeNER-D2](/img/structure/B1236695.png)

![N-[(2R)-6-amino-1-(hydroxyamino)-1-oxohexan-2-yl]-10-[2-[(diaminomethylideneamino)methyl]phenyl]decanamide](/img/structure/B1236696.png)